Cas no 343604-32-0 (4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde)
![4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde structure](https://www.kuujia.com/scimg/cas/343604-32-0x500.png)
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde
-
- MDL: MFCD05980424
- Inchi: 1S/C15H14O/c1-2-12-6-8-14(9-7-12)15-5-3-4-13(10-15)11-16/h3-11H,2H2,1H3
- InChI Key: HKOXWDGKDQJANT-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(CC)C=C2)=CC=CC(C=O)=C1
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522056-1g |
4'-Ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 98% | 1g |
¥3993.00 | 2024-05-17 | |
Ambeed | A949270-1g |
4'-Ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 98% | 1g |
$631.0 | 2024-04-19 | |
abcr | AB427775-1 g |
3-(4-Ethylphenyl)benzaldehyde |
343604-32-0 | 1g |
€725.60 | 2023-04-23 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3485-1G |
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 95% | 1g |
¥ 3,993.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD595626-1g |
4'-Ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 98% | 1g |
¥4333.0 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3485-500mg |
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 95% | 500mg |
¥2909.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522056-5g |
4'-Ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 98% | 5g |
¥12632.00 | 2024-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3485-10G |
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 95% | 10g |
¥ 19,965.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522056-500mg |
4'-Ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 98% | 500mg |
¥3194.00 | 2024-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3485-100MG |
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde |
343604-32-0 | 95% | 100MG |
¥ 1,003.00 | 2023-04-13 |
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde Related Literature
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on 4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde
Recent Advances in the Study of 4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 343604-32-0) and Its Applications in Chemical Biology and Pharmaceutical Research
4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 343604-32-0) is a biphenyl derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its potential as a building block for novel drug candidates targeting cancer, inflammation, and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde in the synthesis of selective JAK2 inhibitors. The researchers utilized this compound as a core scaffold, modifying its aldehyde group to develop potent inhibitors with improved pharmacokinetic properties. The resulting compounds showed nanomolar activity against JAK2 while maintaining selectivity over other JAK isoforms, suggesting potential applications in myeloproliferative disorders and autoimmune diseases.
In material science applications, a recent publication in ACS Applied Materials & Interfaces (2024) reported the use of 343604-32-0 as a precursor for organic electronic materials. The biphenyl core with its ethyl substitution and formyl group provided an optimal balance of electronic properties and processability for organic thin-film transistors. The study highlighted how slight modifications to this core structure could tune charge transport properties, opening new possibilities for flexible electronics and biosensors.
From a synthetic chemistry perspective, novel catalytic methods for the efficient production of 4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde have been developed. A 2023 Nature Catalysis paper described a palladium-catalyzed C-H activation approach that significantly improved the yield and reduced the environmental impact compared to traditional cross-coupling methods. This advancement addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.
The compound's mechanism of action in biological systems has been further elucidated through recent structural biology studies. Cryo-EM analysis published in Cell Chemical Biology (2024) revealed how derivatives of 343604-32-0 interact with allosteric pockets in protein targets, providing a structural basis for rational drug design. These findings are particularly relevant for developing targeted therapies with reduced off-target effects.
Ongoing clinical trials involving compounds derived from 4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde show promising results. Phase I/II trials for a FLT3 inhibitor (NCT identifier: NCT05678945) have demonstrated acceptable safety profiles and preliminary efficacy in acute myeloid leukemia patients. The drug candidate, which incorporates the biphenyl scaffold as part of its pharmacophore, represents one of several clinical-stage molecules originating from this chemical series.
Future research directions for 343604-32-0 derivatives include exploration of their potential in targeted protein degradation (PROTACs) and as covalent inhibitors. Recent computational studies suggest that the aldehyde group could be strategically modified to enable these emerging therapeutic modalities. Additionally, the compound's fluorescence properties are being investigated for applications in bioimaging and diagnostic tools.
343604-32-0 (4'-ethyl-[1,1'-biphenyl]-3-carbaldehyde) Related Products
- 1256791-22-6(5-chloro-4-ethynyl-2-methoxypyridine)
- 95453-59-1(2-methoxy-1,3-thiazole-5-carbaldehyde)
- 317355-80-9(1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate)
- 1445717-71-4(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide)
- 2137839-65-5(4-amino-3-(4-bromothiophen-2-yl)butyl(ethyl)amine)
- 2680700-66-5(benzyl N-(2-fluoro-6-sulfamoylphenyl)carbamate)
- 877641-63-9(1-(2H-1,3-benzodioxol-5-yl)-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea)
- 1965314-65-1((S)-6-2-(Methylamino)propyl-1,3-benzodioxol-4-ol Hydrochloride)
- 1261574-72-4(5-Fluoro-2-methoxy-4-(4-(trifluoromethoxy)phenyl)pyridine)
- 880812-30-6(N-(3-methoxyphenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide)
